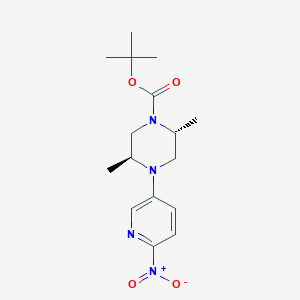
(2R,5S)-1-Boc-2,5-dimethyl-4-(6-nitro-3-pyridyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5S)-1-Boc-2,5-dimethyl-4-(6-nitro-3-pyridyl)piperazine is a complex organic compound with a unique structure that includes a piperazine ring substituted with a nitropyridine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-1-Boc-2,5-dimethyl-4-(6-nitro-3-pyridyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving appropriate diamine and dihaloalkane precursors.
Introduction of the Nitropyridine Group: The nitropyridine group is introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the piperazine ring.
tert-Butyl Protection: The tert-butyl group is introduced to protect the carboxylate functionality during subsequent reactions. This is typically achieved using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-1-Boc-2,5-dimethyl-4-(6-nitro-3-pyridyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitropyridine group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitropyridine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce a wide range of functional groups to the piperazine ring.
Scientific Research Applications
(2R,5S)-1-Boc-2,5-dimethyl-4-(6-nitro-3-pyridyl)piperazine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of (2R,5S)-1-Boc-2,5-dimethyl-4-(6-nitro-3-pyridyl)piperazine involves its interaction with specific molecular targets. The nitropyridine group can interact with enzymes and receptors, modulating their activity. The piperazine ring provides a scaffold that enhances binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, signal transduction, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2,5-Dimethylpiperazine-1-carboxylate: Lacks the nitropyridine group, making it less reactive in certain chemical reactions.
2,5-Dimethyl-4-(6-nitropyridin-3-yl)piperazine: Lacks the tert-butyl protection, which can affect its stability and reactivity.
Uniqueness
(2R,5S)-1-Boc-2,5-dimethyl-4-(6-nitro-3-pyridyl)piperazine is unique due to the combination of the nitropyridine group and the tert-butyl-protected piperazine ring. This combination provides a balance of reactivity and stability, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C16H24N4O4 |
|---|---|
Molecular Weight |
336.39 g/mol |
IUPAC Name |
tert-butyl (2R,5S)-2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H24N4O4/c1-11-10-19(15(21)24-16(3,4)5)12(2)9-18(11)13-6-7-14(17-8-13)20(22)23/h6-8,11-12H,9-10H2,1-5H3/t11-,12+/m0/s1 |
InChI Key |
YVIXIVOKRYMFMD-NWDGAFQWSA-N |
Isomeric SMILES |
C[C@@H]1CN([C@H](CN1C(=O)OC(C)(C)C)C)C2=CN=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1CN(C(CN1C(=O)OC(C)(C)C)C)C2=CN=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















